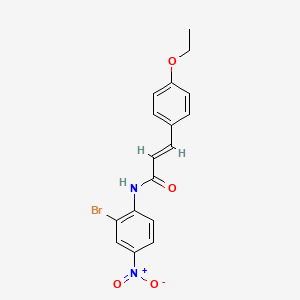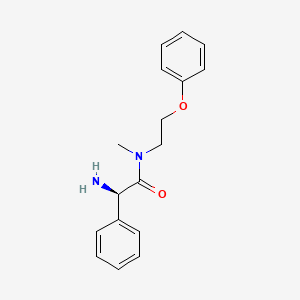![molecular formula C17H20N2O2 B5486405 N-[1-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5486405.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4-methoxyphenyl)ethyl]-N’-(3-methylphenyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activities . The presence of methoxyphenyl groups might suggest potential interactions with biological targets.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine with an isocyanate or a carbamate. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains two aromatic rings, one with a methoxy group and the other with a methyl group. These groups can influence the molecule’s reactivity and interactions with biological targets. The urea linkage could also participate in hydrogen bonding .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield amines and isocyanates or carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and a urea linkage could affect its solubility, stability, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-5-4-6-15(11-12)19-17(20)18-13(2)14-7-9-16(21-3)10-8-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMBIHWMSLCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5486332.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5486336.png)

![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)
![4-({1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B5486352.png)

![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-4,6-diphenylpyridinium perchlorate](/img/structure/B5486364.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B5486380.png)
![2-[2-(1H-indol-3-yl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5486387.png)

![methyl ({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5486394.png)